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Compound of Interest

2-(4-Bromophenyl)quinoline-4-
Compound Name:
carboxylic acid

Cat. No.: B017735

An In-depth Technical Guide on 2-(4-
Bromophenyl)quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a key intermediate in
the development of novel therapeutic agents. This document is intended for researchers,
scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Physical Properties

2-(4-Bromophenyl)quinoline-4-carboxylic acid is a heterocyclic compound with the
molecular formula C16H10BrNO:. It is commonly synthesized via the Pfitzinger reaction and
serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules.

Table 1: Physical and Chemical Properties of 2-(4-Bromophenyl)quinoline-4-carboxylic acid
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Property Value Source
Molecular Formula C16H10BrNO:2 [1112]
Molecular Weight 328.16 g/mol [1][2]
CAS Number 103914-52-9 [1][2]
Appearance Yellow solid[3] or white solid[4] -
_ _ Not explicitly reported in the
Melting Point ) ) -
reviewed literature.
N ) Not explicitly reported in the
Boiling Point ) ) -
reviewed literature.
While the aqueous solubility of
this specific compound is not
quantitatively reported,
N derivatives have been
Solubility ) ] -
described as having moderate
water solubility.[5][6] It is
expected to be soluble in
organic solvents like DMSO.
Not explicitly reported in the
pKa -

reviewed literature.

Predicted XlogP

4.1

[7]

Spectroscopic Data

The structural characterization of 2-(4-Bromophenyl)quinoline-4-carboxylic acid has been

established through various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-(4-Bromophenyl)quinoline-4-carboxylic acid
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Technique Data

(400 MHz, DMSO-ds) & (ppm): 14.00 (s, 1H),
8.64 (d, J=8.40 Hz, 1H), 8.46 (s, 1H), 8.26 (d,
J=5.20 Hz, 2H), 8.16 (d, J=8.40 Hz, 1H), 7.87 (t,
J=5.20 Hz, 1H), 7.77 (d, J=1.60 Hz, 2H), 7.70 (t,

1H NMR J=1.20 Hz, 1H).[8] An alternative report shows:
(400 MHz, DMSO) 3 14.07 (s, 1H), 8.65 (d, J =
8.5 Hz, 1H), 8.48 (s, 1H), 8.28 (d, J = 8.0 Hz,
2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (s, 1H), 7.82—
7.67 (m, 3H).[4]

(100 MHz, DMSO-ds) & (ppm): 118.87, 123.50,
123.57, 125.37, 127.96, 129.22, 129.67, 130.33,
131.89, 136.94, 137.84, 148.22, 154.60, 167.44.

[8]

13C NMR

Mass Spectrometry (MS) m/z = 328.06 (M+).[8]

C16H10BrNO2 [M+H]* calculated: 327.99285,

High-Resolution Mass Spectrometry (HRMS)
found: 327.99585.[4]

Experimental Protocols
Synthesis via Pfitzinger Reaction

The most common method for the preparation of 2-(4-Bromophenyl)quinoline-4-carboxylic
acid is the Pfitzinger reaction, which involves the condensation of isatin with an a-methylene
carbonyl compound in the presence of a base.

General Protocol:

o Reaction Setup: A mixture of isatin (1 equivalent), 4-bromoacetophenone (1 equivalent), and
a 33% potassium hydroxide solution are combined in ethanol.[3]

¢ Reaction Conditions: The reaction mixture is heated to reflux.

e Reaction Monitoring: The progress of the reaction can be monitored by thin-layer
chromatography (TLC).
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o Workup: After completion, the reaction mixture is cooled, and the solvent is typically removed
under reduced pressure. The residue is then dissolved in water.

» Precipitation: The pH of the aqueous solution is adjusted to 5-6 with hydrochloric acid to

precipitate the crude product.

 Purification: The resulting solid is collected by filtration and can be further purified by
crystallization from a suitable solvent such as ethyl acetate.[4]
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Pfitzinger reaction workflow for synthesis.

Role in Drug Discovery and Development

2-(4-Bromophenyl)quinoline-4-carboxylic acid is a valuable building block in medicinal
chemistry, primarily serving as a precursor for the synthesis of compounds targeting various
biological pathways implicated in diseases such as cancer and bacterial infections.

Precursor to DNA Gyrase Inhibitors

This quinoline derivative is a key intermediate in the synthesis of novel microbial DNA gyrase
inhibitors. DNA gyrase is a crucial bacterial enzyme, and its inhibition leads to bacterial cell
death. The carboxylic acid moiety can be converted to a carbohydrazide, which is then further
functionalized to produce potent antibacterial agents.[5][6]

Scaffold for Dihydroorotate Dehydrogenase (DHODH)
Inhibitors
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The compound has been utilized in the design and synthesis of inhibitors of dihydroorotate
dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3]
Inhibition of DHODH can lead to antiproliferative effects, making it an attractive target for
cancer therapy.[3]

Foundation for Histone Deacetylase (HDAC) Inhibitors

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as histone
deacetylase (HDAC) inhibitors.[4] HDACs are a class of enzymes that play a crucial role in the
epigenetic regulation of gene expression, and their dysregulation is associated with the
development of cancer.

2-(4-Bromophenyl)quinoline-

4-carboxylic acid
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Role as a precursor in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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